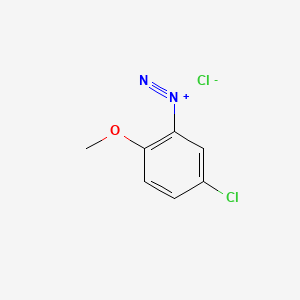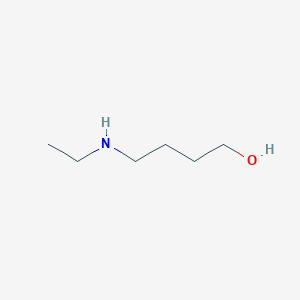
1-(2,4-Difluorophenyl)-1h-pyrrole
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-1h-pyrrole, commonly known as DFP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrroles, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom in the ring. DFP has been found to exhibit a range of interesting properties that make it a valuable tool for various research fields.
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution Reactions
- Pyrrole derivatives, including 1-(2,4-Difluorophenyl)-1H-pyrrole, have been explored for their reactivity in electrophilic substitution reactions. A study by Hrnčariková and Végh (2003) demonstrated the synthesis of 1-pentafluorophenyl-1H-pyrrole and its electrophilic substitution reactions, including formylation and acetylations (Hrnčariková & Végh, 2003).
Anti-inflammatory Applications
- Pyrrole compounds have shown potential in pharmacological activities, particularly in anti-inflammatory applications. Dholakia (2023) synthesized and screened a series of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives for anti-inflammatory activity (Dholakia, 2023).
Electronically Intercommunicating Iron Centers
- The electronic and structural properties of pyrrole derivatives, such as 2,5-diferrocenyl-1-phenyl-1H-pyrrole, have been investigated for applications in electronically intercommunicating iron centers. This research by Hildebrandt, Schaarschmidt, and Lang (2011) provides insights into electron delocalization and electrochemical properties of these compounds (Hildebrandt et al., 2011).
Anion Receptors
- Pyrrole derivatives have been used to create neutral anion receptors with augmented affinities and enhanced selectivities. Anzenbacher et al. (2000) described using 3,4-difluoro-1H-pyrrole for preparing anion receptors with significantly improved affinity for anions like fluoride, chloride, and dihydrogen phosphate (Anzenbacher et al., 2000).
Electrochromic Device Applications
- The copolymerization of pyrrole derivatives has been explored for electrochromic device applications. Camurlu et al. (2008) demonstrated the use of 1-(perfluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole in creating polymers with distinct color changes, applicable in electrochromic devices (Camurlu et al., 2008).
Corrosion Inhibition
- New pyrrole derivatives have shown efficacy as corrosion inhibitors. Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative and demonstrated its inhibition efficiency on steel surfaces, highlighting its potential in corrosion protection applications (Louroubi et al., 2019).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZINVQEIDWJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016723 | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-1h-pyrrole | |
CAS RN |
125126-63-8 | |
| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125126-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole, 1-(2,4-difluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[b]naphtho[1,2-d]furan](/img/structure/B1583413.png)









![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)
